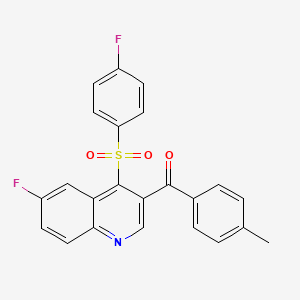

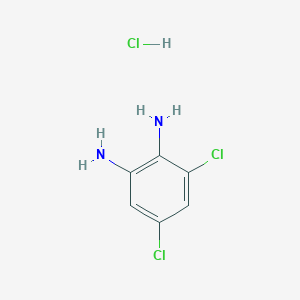

![molecular formula C21H23N5OS B2814836 2-amino-1-pentyl-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 573944-97-5](/img/structure/B2814836.png)

2-amino-1-pentyl-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

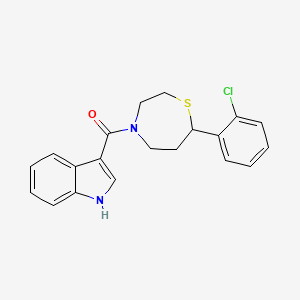

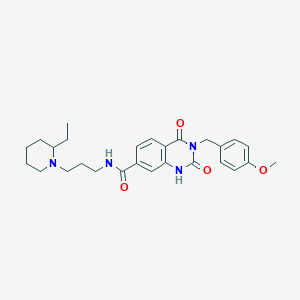

2-amino-1-pentyl-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a useful research compound. Its molecular formula is C21H23N5OS and its molecular weight is 393.51. The purity is usually 95%.

BenchChem offers high-quality 2-amino-1-pentyl-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-1-pentyl-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

- Drug Development : Researchers explore novel thiophene moieties to synthesize lead molecules with enhanced pharmacological activity. Commercially available drugs like Tipepidine, Tiquizium Bromides, and Dorzolamide also contain the thiophene nucleus .

- Light-Emitting Diodes (LEDs) : Thiophene derivatives find applications in fabricating organic light-emitting diodes (OLEDs). Their unique electronic properties make them suitable for use in display technologies and lighting systems .

- Metal Protection : Thiophene compounds act as inhibitors of metal corrosion. Their presence on metal surfaces helps prevent degradation due to environmental factors, making them valuable in materials science and engineering .

- Novel Experimental Tool : Synchrotron radiation, with its high brilliance, coherence, and polarization, has become a crucial tool for scientific research. It contributes significantly to various fields, including material science, structural biology, and condensed matter physics .

- Manned Submersibles : While not directly related to SMR000148571, the successful development of deep-sea manned submersibles (such as Fendouzhe) has improved technical capabilities and independent innovation in manned deep diving. These advancements contribute to maritime exploration and scientific research .

- Biological Potential : Although not directly linked to SMR000148571, indole derivatives share some similarities with thiophenes. Indole compounds exhibit diverse biological activities, including antimicrobial, analgesic, and antitumor effects .

Medicinal Chemistry

Material Science

Corrosion Inhibition

Synchrotron Radiation Research

Deep-Sea Exploration

Indole Derivatives

特性

IUPAC Name |

2-amino-1-pentyl-N-(thiophen-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5OS/c1-2-3-6-11-26-19(22)17(21(27)23-13-14-8-7-12-28-14)18-20(26)25-16-10-5-4-9-15(16)24-18/h4-5,7-10,12H,2-3,6,11,13,22H2,1H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URGDMIFJKCBJNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=C(C2=NC3=CC=CC=C3N=C21)C(=O)NCC4=CC=CS4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001330802 |

Source

|

| Record name | 2-amino-1-pentyl-N-(thiophen-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001330802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID14741084 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-amino-1-pentyl-N-(thiophen-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide | |

CAS RN |

573944-97-5 |

Source

|

| Record name | 2-amino-1-pentyl-N-(thiophen-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001330802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2,2-Bis(furan-2-yl)ethyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2814755.png)

![3-[(4-isopropylpiperazin-1-yl)carbonyl]-6-(4-methoxyphenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine](/img/structure/B2814756.png)

![Furazano[3,4-b]tetrazolo[1,5-d]pyrazin-5-amine, N-(4-iodophenyl)-](/img/structure/B2814763.png)

![(3-Methoxy-2-methylindazol-6-yl)-[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2814769.png)